molecular formula C7H16N2OS B6245894 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea CAS No. 1603370-14-4

3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea

Cat. No.: B6245894
CAS No.: 1603370-14-4
M. Wt: 176.28 g/mol
InChI Key: DVECRBHJVMXATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea (DMMSPU) is an organic compound that has been used in scientific research for its unique properties and potential applications. DMMSPU has been used in a variety of fields, including biochemistry, physiology, and pharmacology, and has been studied for its potential to be used in laboratory experiments.

Scientific Research Applications

3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea has been studied for its potential applications in scientific research. It has been used as a model compound for the study of the structure and reactivity of other similar compounds, and has been used in the study of the mechanisms of action of various drugs. It has also been used in the study of enzyme inhibition and the inhibition of the activity of various enzymes. Additionally, this compound has been used in the study of the pharmacokinetics of various drugs, and has been used in the study of the biochemical effects of various drugs.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea is not yet fully understood. However, it is believed that this compound binds to certain enzymes, leading to the inhibition of their activity. This binding is thought to be mediated by the interaction of this compound with the active site of the enzyme, leading to the inhibition of its activity. Additionally, this compound is believed to bind to certain receptors, leading to the activation of certain pathways, resulting in the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have a variety of effects, including the inhibition of enzymes, the activation of certain pathways, and the production of various biochemical and physiological effects. Additionally, this compound has been shown to have an effect on the metabolism of certain drugs, leading to the production of various metabolites.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea in laboratory experiments include its ability to bind to certain enzymes and its ability to activate certain pathways. Additionally, this compound is relatively inexpensive and is easy to synthesize, making it an ideal choice for laboratory experiments. However, this compound has certain limitations, including its limited solubility in water and its potential to produce toxic metabolites. Additionally, this compound has a relatively short half-life, meaning that it must be used quickly in laboratory experiments.

Future Directions

The potential future directions for 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea include its use in the development of new drugs and the development of new methods for the synthesis of this compound. Additionally, this compound could be used in the study of the mechanisms of action of various drugs, as well as in the study of the biochemical and physiological effects of various drugs. Additionally, this compound could be used in the study of the pharmacokinetics of various drugs, and could be used in the development of new methods for the synthesis of other organic compounds. Finally, this compound could be used in the study of the mechanisms of enzyme inhibition and the inhibition of the activity of various enzymes.

Synthesis Methods

3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea can be synthesized using a variety of methods, including the reaction of 3,3-dimethyl-1-bromo-3-(methylsulfanyl)propane and urea. This reaction proceeds in aqueous solution and yields a product with a yield of up to 98%. Other methods of synthesis include the reaction of 3,3-dimethyl-1-iodo-3-(methylsulfanyl)propane with urea, and the reaction of 3,3-dimethyl-1-chloro-3-(methylsulfanyl)propane with urea.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea involves the reaction of 3-methylthiopropylamine with dimethyl carbonate, followed by reaction with urea.", "Starting Materials": [ "3-methylthiopropylamine", "dimethyl carbonate", "urea" ], "Reaction": [ "Step 1: 3-methylthiopropylamine is reacted with dimethyl carbonate in the presence of a base catalyst, such as potassium carbonate, to form 3-methylthiopropyl carbamate.", "Step 2: The resulting 3-methylthiopropyl carbamate is then reacted with urea in the presence of a strong acid catalyst, such as hydrochloric acid, to form 3,3-dimethyl-1-[3-(methylsulfanyl)propyl]urea.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

1603370-14-4

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

1,1-dimethyl-3-(3-methylsulfanylpropyl)urea

InChI

InChI=1S/C7H16N2OS/c1-9(2)7(10)8-5-4-6-11-3/h4-6H2,1-3H3,(H,8,10)

InChI Key

DVECRBHJVMXATJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCCCSC

Purity

95

Origin of Product

United States

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